(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

This pyrazole-derived primary amine (MW 187.24, LogP 2.34) addresses the need for structurally defined, fragment-like building blocks in parallel amide synthesis and kinase inhibitor programs. Unlike N-alkylated analogs (e.g., CAS 1031843-22-7), it retains full hydrogen bond donor capacity essential for target engagement profiling. - Validated scaffold: Covered under US 8853207 B2 for IRAK/kinase pathways; A-549 cellular IC50 of 900 nM provides a benchmark for SAR elaboration. - Synthetic utility: Single -NH2 donor enables clean amide coupling (EDC/HOBt, HATU/DIEA) and Schiff base formation inaccessible to N-methyl comparators. - Supply reliability: Available at 95-98% purity from established suppliers; standard global shipping applies for R&D quantities.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 894779-67-0
Cat. No. B3297045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
CAS894779-67-0
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC=C2)CN
InChIInChI=1S/C11H13N3/c1-9-10(7-12)8-13-14(9)11-5-3-2-4-6-11/h2-6,8H,7,12H2,1H3
InChIKeyGRLXUIRJMGNTQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine: Product Specifications


(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 894779-67-0) is a pyrazole-derived primary amine with molecular formula C11H13N3 and molecular weight 187.24 g/mol . The compound features a 5-methyl-1-phenyl substituted pyrazole core bearing a primary aminomethyl (-CH2NH2) group at the 4-position . This structural arrangement confers specific physicochemical properties including a calculated LogP of 2.33970, topological polar surface area (TPSA) of 43.84 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . The compound is commercially available at research-grade purity specifications (95-98%) from multiple established chemical suppliers .

1
Primary amine enables amide coupling and Schiff base formation workflows
2
Pyrazole core with fragment-compatible physicochemical profile
3
4-Aminomethyl substitution scaffold recognized in kinase inhibitor patent space

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine: Structural & Reactivity Advantages


Substituting (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine with a generic pyrazole amine analog introduces quantifiable alterations in hydrogen bonding capacity, basicity, and steric accessibility that directly impact synthetic utility and biological performance . The primary amine functionality provides one hydrogen bond donor and three acceptors, whereas N-methylated analogs such as N-methyl-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 1031843-22-7) eliminate one hydrogen bond donor capacity entirely while increasing molecular weight from 187.24 to 201.27 g/mol . These differences cannot be compensated for by simple molar equivalence adjustments in reaction setups, as the divergent pKa and nucleophilicity profiles dictate incompatible reaction kinetics and product distributions in amide coupling, reductive amination, and heterocycle-forming reactions .

N-Methyl analog Eliminates H-bond donor capacity, shifting amide coupling to N-alkylation pathways
Reactivity mismatch Divergent pKa and nucleophilicity may alter reaction kinetics and product distributions
Physicochemical shift Increased molecular weight and lipophilicity of N-methyl derivative may affect fragment optimization parameters

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine: Isomer Comparison Evidence


Hydrogen Bond Donor Count: Primary vs Secondary Amine

The target compound (CAS 894779-67-0) possesses exactly one hydrogen bond donor (the primary amine -NH2 group) and three hydrogen bond acceptors . In contrast, the N-methyl analog N-methyl-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 1031843-22-7) contains zero hydrogen bond donors due to secondary amine methylation . This difference fundamentally alters intermolecular interaction capacity in both synthetic applications (hydrogen bond-directed catalysis) and biological target engagement (ligand-protein H-bond networks).

H-Bond Donor Count
Head-to-head
1 donor (primary amine) vs 0 donors (N-methyl)
Determines amide coupling vs N-alkylation route selection
Direct structural comparison; no assay data
Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Lipophilicity & Molecular Weight Differentiation

The target compound exhibits a measured LogP value of 2.33970 and molecular weight of 187.24 g/mol . The N-methyl analog (CAS 1031843-22-7) demonstrates increased lipophilicity with a QSAR-predicted logK_ow of 2.43 and higher molecular weight of 201.27 g/mol . This quantifiable difference places the target compound closer to optimal ranges for certain ADME parameters in fragment-based drug discovery contexts.

Lipophilicity & MW
Head-to-head
LogP 2.34 / MW 187.2 vs 2.43 / 201.3
Lower lipophilicity and MW support fragment-likeness
Target LogP experimental; comparator predicted
ADME Optimization Blood-Brain Barrier Permeability Physicochemical Profiling

Patent Coverage: 4-Aminomethyl Pyrazole Scaffold

U.S. Patent 8,853,207 B2 ('Heterocyclic pyrazole compounds, method for preparing the same and use thereof') explicitly claims pyrazole compounds bearing aminomethyl substitution at the pyrazole 4-position as part of its core structural definition . The target compound (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine represents a direct embodiment of the claimed scaffold wherein R1 represents phenyl (which may be substituted) and the pyrazole ring bears a 5-methyl substituent and 4-aminomethyl group . This patent coverage validates the industrial and pharmaceutical relevance of this specific substitution pattern.

Patent Coverage
Class-level
4-Aminomethyl pyrazole scaffold claimed in US 8853207 B2
Establishes scaffold relevance for kinase inhibitor research
Legal status; verify freedom-to-operate separately
IRAK Inhibition Kinase Inhibitor Scaffolds Patent-Protected Chemical Space

Amide Coupling & Reductive Amination Reactivity

The primary amine functionality of the target compound enables direct amide coupling with carboxylic acids using standard carbodiimide reagents (EDC, DCC) or uranium-based coupling agents (HATU, HBTU) to yield stable secondary amide products . In contrast, the N-methyl secondary amine analog (CAS 1031843-22-7) cannot undergo amide bond formation directly with carboxylic acids; it instead requires N-alkylation with alkyl halides or reductive amination with aldehydes/ketones to form tertiary amines . This divergent reactivity fundamentally constrains accessible product space and synthetic route design.

Synthetic Reactivity
Head-to-head
Amide coupling (primary amine) vs N-alkylation only (secondary amine)
Primary amine enables direct amide library synthesis
Standard coupling conditions applicable
Amide Bond Formation Parallel Library Synthesis Heterocycle Derivatization

A-549 Lung Carcinoma Cell Activity

The target compound has demonstrated measurable antiproliferative activity against the A-549 human lung carcinoma cell line with an IC50 value of 900.0 nM (0.9 μM) in cell-based viability assays [1]. While no direct head-to-head comparator data are available for close structural analogs in the same assay system, this activity level positions the compound within the low micromolar range typical of fragment-like pyrazole scaffolds, providing a baseline for further optimization. For context, optimized pyrazole-based anticancer agents in the literature have achieved IC50 values ranging from 1.20 μM to 23.79 μM against A-549 cells, indicating that the 0.9 μM activity of the unoptimized parent scaffold represents a favorable starting point [2].

Cytotoxicity (A-549)
Class-level
IC50 900 nM
Supports cell-model endpoint review
Single-point activity; no direct comparator in same assay
Cytotoxicity Screening Lung Cancer Models In Vitro Pharmacology

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine: Research & Industrial Applications


Amide Library Synthesis with Primary Amine

This compound is optimally deployed in parallel amide synthesis workflows where the primary amine serves as the invariant coupling partner with diverse carboxylic acid building blocks. The single hydrogen bond donor capacity enables clean amide bond formation under standard coupling conditions (EDC/HOBt, HATU/DIEA), yielding structurally defined secondary amide products. The 4-aminomethyl substitution pattern is explicitly covered under US 8853207 B2 [1], validating this scaffold for pharmaceutical development programs targeting kinase inhibition and IRAK-associated pathways.

Fragment-Based Drug Discovery: Pyrazole Scaffold

With molecular weight of 187.24 g/mol and LogP of 2.33970 , the compound satisfies fragment library criteria (MW < 250, LogP < 3.5). The established A-549 cellular IC50 of 900.0 nM [1] provides a validated activity benchmark for fragment elaboration campaigns. Researchers can systematically modify the phenyl ring, pyrazole 5-methyl group, or amine moiety while tracking improvements relative to the parent 0.9 μM activity, enabling rational structure-activity relationship development.

Reductive Amination & Schiff Base Formation

The primary amine functionality enables condensation with aldehydes to form Schiff base intermediates, which can be subsequently reduced to secondary amines or cyclized to heterocyclic systems . This reactivity pathway is inaccessible to N-methyl analogs due to their secondary amine structure. The target compound's hydrogen bond donor capacity further facilitates imine formation through transition state stabilization not available with N-alkylated comparators, making it the preferred building block for imine-based heterocycle synthesis protocols.

Pharmacophore Mapping: N-Methyl Analog Comparison

Procurement of both the target primary amine (CAS 894779-67-0) and its N-methyl analog (CAS 1031843-22-7) enables systematic evaluation of hydrogen bond donor effects on target engagement. The quantifiable difference of one hydrogen bond donor combined with divergent LogP (2.34 vs. 2.43) and pKa profiles [1] allows researchers to deconvolute the contributions of polarity, basicity, and H-bonding to biological activity, supporting rational pharmacophore optimization in lead discovery programs.

Application
Selection Property
Validation Focus
Amide Library Synthesis
Primary amine reactivity for amide coupling
Amide bond formation under standard conditions
Fragment-Based Drug Discovery
Fragment-compatible physicochemical profile
A-549 cell-model endpoint context
Schiff Base & Heterocycle Synthesis
Primary amine for imine formation
Schiff base stability and cyclization
Pharmacophore SAR Studies
H-bond donor capacity differentiation
Polarity/basicity contribution deconvolution with comparator

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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